4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula and a CAS number of 1349718-34-8. This compound is notable for its potential applications across various scientific fields, including organic chemistry, medicinal chemistry, and biological research. It serves as an intermediate in the synthesis of various organic compounds and is being studied for its biological activities and interactions with biomolecules.
The compound is categorized as a benzaldehyde derivative, featuring a piperidine substituent. Its classification falls under organic compounds due to its carbon-based structure, and it is specifically recognized within the realm of synthetic organic chemistry for its utility in producing other complex molecules.
The synthesis of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves several key steps:
The molecular structure of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride can be represented as follows:
The structural features include:
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on specific reaction conditions:
The mechanism of action for 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with biological targets such as receptors or enzymes. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. Detailed studies are necessary to elucidate these pathways fully.
Further characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are often employed to confirm the identity and purity of this compound during synthesis .
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride has diverse applications in scientific research:
This compound's unique structural properties make it a valuable target for further research into its applications in pharmacology and material science.
Piperidine scaffolds constitute a privileged structural motif in medicinal chemistry, featured in >20% of FDA-approved small-molecule drugs. Their saturated six-membered nitrogen-containing rings provide optimal spatial geometry for interacting with biological targets, particularly within the central nervous system (CNS) and G-protein-coupled receptors (GPCRs). The basicity of the piperidine nitrogen (pKa ~10-11) enables salt formation at physiological pH, enhancing water solubility and bioavailability—a property exploited in 4-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride where the hydrochloride salt improves crystallinity and stability [4] [5]. This protonation facilitates critical ionic bonding with aspartate or glutamate residues in target proteins. Piperidine derivatives demonstrate remarkable conformational adaptability, allowing them to mimic transition states in enzymatic reactions or serve as rigid scaffolds for pharmacophore alignment. Their applications span from analgesics and antipsychotics to antihistamines and antiviral agents, underpinned by the ring’s metabolic stability compared to aromatic heterocycles [6].
Table 1: Therapeutic Applications of Piperidine-Containing Pharmaceuticals
Drug Name | Therapeutic Class | Key Piperidine Functionalization | Biological Target |
---|---|---|---|
Risperidone | Antipsychotic | 6-Hydroxyethylpiperidine | 5-HT₂A/D₂ receptors |
Loratadine | Antihistamine | N-Ethylpiperidine | H₁ receptor |
Sitagliptin | Antidiabetic | Trifluorophenylpiperazine-piperidine | DPP-4 enzyme |
3,5-Dimethyl derivatives | Experimental CNS agents | 3,5-Dimethyl substitution | Cholinesterases/GPCRs [6] |
The 3,5-dimethylpiperidine moiety introduces critical stereochemical and electronic modifications to the piperidine core. This diametrically disubstituted derivative exists as a dynamic mixture of cis and trans diastereomers, with the methyl groups imposing conformational constraints that profoundly influence receptor binding. The trans isomer typically adopts a diequatorial configuration with C₂ symmetry, reducing ring flexibility and enhancing enantioselectivity in chiral environments. In contrast, the cis isomer displays axial-equatorial methyl orientations, creating a distinct steric profile [6].
Hydrogenation studies reveal these isomers are thermodynamically separable, with Pd/C catalysis yielding a 70:30 trans:cis ratio, while PtO₂ gives 60:40 mixtures [6]. Epimerization with KOtBu/THF further modulates ratios up to 95:5. The methyl groups confer ~30% greater lipophilicity (log P ~1.52) compared to unsubstituted piperidine, enhancing blood-brain barrier penetration—a key attribute for CNS-targeted drugs incorporating this pharmacophore [10]. Crucially, the 3,5-dimethyl groups obstruct cytochrome P450 oxidation at adjacent positions, improving metabolic stability. This is evidenced in experimental cholinesterase inhibitors where 3,5-dimethylpiperidine derivatives demonstrated IC₅₀ values of 2.3 μM against acetylcholinesterase, outperforming non-methylated analogs [6].
Table 2: Stereochemical Properties of 3,5-Dimethylpiperidine Isomers
Parameter | cis-Isomer | trans-Isomer | Significance in Drug Design |
---|---|---|---|
Relative Energy | Higher energy (axial methyl) | Lower energy (diequatorial) | Trans favored in synthesis (70% yield) |
Boiling Point | 144°C (mixture) [2] | 144°C (mixture) | Co-distillation enables co-application |
Crystal Packing | Validated via X-ray (N-tosyl) [6] | - | Facilitates salt formation |
Biological Selectivity | Variable cholinesterase inhibition | Enhanced receptor specificity | Enables stereoselective targeting |
The 4-benzaldehyde-ether linkage in this pharmacophore serves as a versatile molecular "spacer" and synthetic handle. The ethyleneoxy bridge (–OCH₂CH₂–) connects the aldehyde and piperidine moieties, providing:
Electrochemical studies demonstrate benzaldehyde’s reactivity in coupling reactions, where gold-nickel manganese oxide (Au–NiMn₂O₄) catalysts facilitate electroreductive C–O coupling to form dibenzyl ethers—a reaction relevant to prodrug synthesis [3]. The aldehyde group’s electrophilicity permits:
Microwave-assisted Williamson ether synthesis—employed in related 4-phenacyloxy-benzaldehydes—achieves 60-66% yields under micellar conditions (SDS/MeOH–H₂O), suggesting viable routes for this compound’s production [7]. The aldehyde’s position para to the ether linkage maintains conjugation, reducing the C=O stretching frequency by ~15 cm⁻¹ in IR versus ortho-substituted analogs (1689 cm⁻¹ vs. 1705 cm⁻¹), enhancing its reactivity toward nucleophiles [7]. This electronic modulation is critical when the benzaldehyde acts as an intermediate toward stilbene or imine-based drug candidates.
Table 3: Spectral and Reactivity Profile of Benzaldehyde-Ether Linkages
Parameter | 4-Substituted Benzaldehyde | 3-Methoxy-4-Substituted (Vanillin Derivative) | Impact on Bioactivity |
---|---|---|---|
IR C=O Stretch (cm⁻¹) | 1689 [7] | 1689 | Enhanced electrophilicity |
¹H NMR Aldehyde (δ) | 10.09 ppm [7] | 9.83 ppm | Electron donation from methoxy group |
Electrochemical Coupling | Forms dibenzyl ether [3] | Not reported | Enables dimeric prodrug synthesis |
Synthetic Yield | 60-66% (micellar synthesis) [7] | 66% | Viable for scale-up |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1